molecular formula C10H14ClF2N5 B12221009 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine

1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine

Cat. No.: B12221009
M. Wt: 277.70 g/mol
InChI Key: AUXDXSUBDMVMNM-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The compound’s IUPAC name, 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine , systematically describes its structure:

  • A central methanamine group bridges two pyrazole rings.
  • The first pyrazole ring (position 5) is substituted with a difluoromethyl group at position 1.
  • The second pyrazole ring (position 3) features a methyl group at position 1 and a methylene-linked methanamine at position 3.

Table 1: Molecular Descriptors

Property Value
Molecular Formula C$${10}$$H$${14}$$F$$2$$N$$5$$
Molecular Weight 250.25 g/mol
SMILES CN(Cc1cnn(C(F)F)c1)Cc2cnn(C)c2
InChIKey BVRZDCCZQTWBFK-UHFFFAOYSA-N

The molecular formula and structural descriptors are consistent with PubChem records . The SMILES string encodes connectivity, highlighting the difluoromethyl and methyl substitutions on distinct pyrazole rings.

Crystallographic Analysis and Conformational Studies

While single-crystal X-ray diffraction data for this compound remains unreported, conformational preferences can be inferred from analogous pyrazole derivatives. Computational models suggest:

  • Dihedral Angles : The methylene bridge between pyrazole rings permits rotation, yielding multiple conformers. Density functional theory (DFT) optimizations predict a predominant conformation where the pyrazole rings are nearly coplanar, minimizing steric hindrance .
  • Hydrogen Bonding : The amine group may form intramolecular hydrogen bonds with fluorine atoms, stabilizing specific conformations. For example, N–H···F interactions could reduce conformational flexibility .

Table 2: Hypothetical Crystallographic Parameters

Parameter Predicted Value
Space Group P2$$_1$$/c
Unit Cell Dimensions a = 8.2 Å, b = 12.4 Å, c = 10.7 Å
Z (Molecules/Unit Cell) 4

These predictions align with trends observed in structurally related pyrazole-amine hybrids .

Electronic Structure and Dipole Moment Analysis

The electronic profile of the compound is dominated by its heterocyclic cores and electronegative substituents:

  • HOMO-LUMO Gap : DFT calculations estimate a HOMO-LUMO gap of 5.2 eV, indicative of moderate electronic stability. The HOMO localizes on the amine and pyrazole nitrogen atoms, while the LUMO resides on the difluoromethyl-substituted pyrazole ring .
  • Dipole Moment : The asymmetric distribution of electronegative groups (e.g., difluoromethyl) generates a dipole moment of 3.8 Debye, oriented toward the difluoromethylpyrazole moiety .

Table 3: Electronic Properties

Property Value
HOMO Energy (eV) -6.3
LUMO Energy (eV) -1.1
Dipole Moment (Debye) 3.8

These electronic characteristics suggest potential for polar interactions in condensed phases, influencing solubility and reactivity.

Thermodynamic Properties and Phase Behavior

Experimental thermodynamic data for this compound is limited, but empirical group contribution methods provide estimates:

Table 4: Predicted Thermodynamic Properties

Property Value
Melting Point 98–102°C
Boiling Point 285–290°C
LogP (Octanol-Water) 1.7
Solubility in Water 0.12 mg/mL
  • Thermal Stability : The compound likely decomposes above 300°C, consistent with pyrazole derivatives exhibiting carbon-nitrogen bond cleavage at elevated temperatures .
  • Solubility : Moderate lipophilicity (LogP ≈ 1.7) suggests preferential solubility in polar aprotic solvents (e.g., DMSO, acetone) over water .

Phase transitions, such as glass formation or crystallization, remain uncharacterized but may align with behaviors observed in related amines .

Properties

Molecular Formula

C10H14ClF2N5

Molecular Weight

277.70 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(1-methylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C10H13F2N5.ClH/c1-16-5-3-8(15-16)6-13-7-9-2-4-14-17(9)10(11)12;/h2-5,10,13H,6-7H2,1H3;1H

InChI Key

AUXDXSUBDMVMNM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNCC2=CC=NN2C(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Difluoromethyl-Substituted Pyrazole Core

The difluoromethyl-pyrazole subunit is synthesized via cyclocondensation of hydrazine derivatives with β-difluoroketones. This reaction proceeds under acidic or basic conditions, with temperature and solvent polarity critically influencing regioselectivity. For example, hydrazine hydrochloride reacts with ethyl 4,4-difluoroacetoacetate in ethanol at reflux (78°C) to yield 1-(difluoromethyl)-1H-pyrazol-5-amine. The difluoromethyl group enhances electrophilicity at the pyrazole 4-position, enabling downstream functionalization.

Key Reaction Conditions:

Parameter Value Source
Solvent Ethanol
Temperature 78°C (reflux)
Catalyst None (self-condensation)
Yield 65–75%

Alternative routes employ radical difluoromethylation using difluoromethyl bromide (CHF₂Br) under UV irradiation, though this method requires stringent control of radical initiators (e.g., azobisisobutyronitrile) to avoid side reactions.

Preparation of the Methyl-Substituted Pyrazole Subunit

The (1-methyl-1H-pyrazol-3-yl)methanamine subunit is synthesized via reductive amination of 1-methyl-1H-pyrazole-3-carbaldehyde with methylamine. Sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C facilitates this transformation, achieving yields of 80–85%. Alternatively, nucleophilic substitution of 3-chloromethyl-1-methylpyrazole with ammonia in tetrahydrofuran (THF) at 60°C provides the amine derivative, albeit with lower regioselectivity.

Comparative Analysis of Methods:

Method Reagents Yield Regioselectivity
Reductive Amination NaBH₃CN, MeOH 80–85% High
Nucleophilic Substitution NH₃, THF 60–70% Moderate

Coupling of Pyrazole Subunits

The final assembly involves coupling the difluoromethyl-pyrazole and methyl-pyrazole subunits via alkylation or Schiff base formation . A validated protocol uses potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C to facilitate N-alkylation, achieving 70–75% yield. The reaction mechanism proceeds through deprotonation of the methyl-pyrazole amine, followed by nucleophilic attack on the difluoromethyl-pyrazole’s electrophilic carbon.

Optimized Coupling Conditions:

Parameter Value Source
Solvent DMF
Base K₂CO₃
Temperature 80°C
Reaction Time 12–16 hours

Catalytic Dehydrogenation for Pyrazole Ring Formation

A patent-pending method leverages iodine-catalyzed dehydrogenation of 2-pyrazoline intermediates in concentrated sulfuric acid (45–95% w/w) at 120–150°C. This approach converts 2-pyrazoline derivatives to pyrazoles with 85–90% purity, though subsequent neutralization (e.g., NaOH) and extraction (e.g., ethyl acetate) are required.

Catalytic Cycle Overview:

  • Iodine initiates dehydrogenation, forming hydrogen iodide (HI).
  • Sulfuric acid oxidizes HI back to iodine, sustaining catalytic activity.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes continuous flow chemistry to enhance yield and reduce costs. Microreactors enable precise temperature control (±2°C) during cyclocondensation and coupling steps, improving regioselectivity by 15–20% compared to batch processes. Automated purification systems using silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) achieve >98% purity, critical for pharmaceutical applications.

Challenges and Mitigation Strategies

  • Regioselectivity: Competing substitution at pyrazole positions 3 and 5 is mitigated by steric directing groups (e.g., tert-butyl).
  • Difluoromethyl Stability: Degradation under basic conditions is minimized by using aprotic solvents (e.g., DMF) and inert atmospheres.
  • Purification: Column chromatography remains indispensable, though membrane-based nanofiltration shows promise for scaling.

Chemical Reactions Analysis

1-[1-(Difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific kinases involved in cancer progression, particularly Mer tyrosine kinase (MerTK) and Tyro3 tyrosine kinase. These kinases play crucial roles in tumor growth and metastasis, making their inhibition a viable strategy for cancer treatment .

2. Antimicrobial Properties
Pyrazole compounds have shown promising antimicrobial activity against various pathogens. The difluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes and exert bactericidal effects. This characteristic makes it a candidate for developing new antibiotics .

3. Neurological Applications
There is growing interest in the neuroprotective effects of pyrazole derivatives. Initial studies suggest that this compound may have a role in neuroprotection, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells .

Agrochemical Applications

1. Herbicides and Pesticides
The structural attributes of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine suggest potential use as a herbicide or pesticide. Compounds with similar pyrazole structures have been reported to exhibit herbicidal activity by disrupting plant growth processes or inhibiting specific metabolic pathways .

Materials Science Applications

1. Synthesis of Functional Materials
The compound can serve as a precursor for synthesizing novel materials with specific electronic or optical properties. Its unique functional groups allow for modifications that can lead to materials suitable for sensors, catalysts, or electronic devices .

Case Studies

Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of pyrazole, including the compound in focus, showed selective inhibition of cancer cell lines. The mechanism involved targeting MerTK pathways, leading to reduced cell proliferation and increased apoptosis in vitro .

Case Study 2: Antimicrobial Activity Assessment
In another investigation, the antimicrobial efficacy of various pyrazole derivatives was tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with difluoromethyl substitutions exhibited enhanced activity compared to their non-fluorinated counterparts, suggesting a structure-activity relationship that could be exploited in drug design .

Mechanism of Action

The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets. For instance, in antifungal applications, it may inhibit the activity of enzymes involved in fungal cell wall synthesis. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, thereby increasing its efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine can be contextualized against analogous pyrazole derivatives. Below is a comparative analysis based on substituent effects, molecular properties, and known hazards:

Table 1. Comparative Analysis of Pyrazole Derivatives

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Hazards (GHS Classification) Applications/Activities
Target Compound (1856039-16-1) 1-(difluoromethyl), N-(1-methyl-3-yl)methyl C₁₁H₁₆F₂N₅ 256.27 Not reported Research chemical
1-(3-Methoxyphenyl)-N-methyl (1015846-14-6) 1-(3-methoxyphenyl), N-methyl C₁₂H₁₅N₃O 217.27 H302, H315, H319, H335 Laboratory synthesis
1-(difluoromethyl)-N-propyl (1855940-58-7) 1-(difluoromethyl), N-(1-propyl)methyl C₁₁H₁₆ClF₂N₅ 291.73 Not reported Unknown
1-Ethyl-5-fluoro-dimethyl (1855938-45-2) 1-ethyl, 5-fluoro-1,3-dimethyl C₁₂H₁₉ClFN₅ 287.76 Patent restricted Proprietary use (undisclosed)

Key Observations:

Aryl substituents, such as the 3-methoxyphenyl group in , are associated with increased acute toxicity (H302: harmful if swallowed) and irritancy (H315, H319), suggesting that alkyl or fluorinated groups may offer safer profiles.

Molecular Weight and Complexity :

  • The target compound (256.27 g/mol) is lighter than chlorine-containing analogs (e.g., 291.73 g/mol in ), highlighting the impact of halogens on molecular weight.
  • Patent restrictions on compounds like 1855938-45-2 indicate proprietary interest in pyrazole derivatives for specialized applications, though specific biological data remain undisclosed.

Synthetic Approaches: Synthesis of related compounds often involves nucleophilic substitution or coupling reactions (e.g., THF-mediated alkylation in ).

Biological Activity

1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine, a compound with the molecular formula C13H19F2N5 and a molecular weight of 283.32 g/mol, is a pyrazole derivative notable for its diverse biological activities. This article delves into its synthesis, biological interactions, and potential applications in medicinal chemistry and agriculture.

Synthesis

The synthesis of this compound generally involves multi-step organic reactions. A common synthetic route includes:

  • Reaction of 1-methyl-1H-pyrazol-4-amine with a difluoromethylating agent.
  • Coupling with 1H-pyrazol-5-ylmethyl halide under basic conditions, typically using DMF as a solvent.

This method allows for the introduction of the difluoromethyl group, which is crucial for enhancing biological activity through improved binding affinity to molecular targets .

Biological Activity

Research indicates that compounds containing pyrazole structures exhibit significant biological activities, including:

Anti-inflammatory Activity : The compound has shown potential in modulating inflammatory pathways by interacting with specific enzymes or receptors, potentially inhibiting their activity .

Antifungal Properties : Similar pyrazole derivatives have demonstrated antifungal activity against various phytopathogenic fungi. For instance, derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole have been evaluated in vitro, displaying moderate to excellent antifungal effects .

Anticancer Potential : Pyrazole derivatives are emerging as promising anticancer agents. Studies have indicated that certain pyrazoles exhibit cytotoxic effects in breast cancer cell lines, suggesting potential for therapeutic applications .

The mechanism of action for this compound involves its interaction with biological targets. Preliminary studies suggest effective binding to specific enzymes or receptors, leading to inhibition or modulation of their activity. Techniques such as molecular docking and enzyme kinetics are employed to elucidate the compound's mechanisms and assess its efficacy against various targets .

Comparative Analysis

To understand the unique properties of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine, a comparison with structurally similar compounds is useful:

Compound Name Structural Features Unique Aspects
3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazoleContains difluoromethyl group and pyridineExhibits different binding affinities due to pyridine ring
4-(difluoromethyl)-pyrazoleSimple pyrazole derivativeLacks additional functional groups affecting activity
1-(methylsulfonyl)pyrazoleSulfonyl group instead of difluoromethylDifferent mechanism of action in biological systems

This table highlights how the unique dual functionality from both the difluoromethyl and methyl-pyrazol groups may enhance biological activity compared to simpler derivatives .

Case Studies

Several studies have focused on the biological evaluation of pyrazole derivatives:

  • Antifungal Evaluation : A study synthesized various 3-(difluoromethyl)-pyrazole derivatives and tested their antifungal activities against seven phytopathogenic fungi. The results indicated that certain compounds exhibited higher antifungal activity than standard agents like boscalid .
  • Cancer Cell Line Studies : Research involving breast cancer cell lines demonstrated that specific pyrazole compounds could induce cytotoxicity and enhance the efficacy of existing chemotherapy agents like doxorubicin through synergistic effects .

Q & A

Basic: What are optimized synthetic routes for preparing 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine?

Answer:
Synthesis typically involves coupling pyrazole derivatives via nucleophilic substitution or condensation reactions. For example:

  • Step 1: Synthesize the difluoromethyl pyrazole core using K₂CO₃ in DMF for deprotonation and alkylation (e.g., reacting 1-(difluoromethyl)-1H-pyrazole with a methylating agent) .
  • Step 2: Introduce the methanamine linker via reductive amination or alkylation. For instance, react the pyrazole intermediate with [(1-methyl-1H-pyrazol-3-yl)methyl]amine in the presence of a reducing agent like NaBH₃CN .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product, followed by recrystallization for purity .

Basic: How is structural characterization of this compound performed?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., difluoromethyl protons at δ ~5.8 ppm; pyrazole ring protons between δ 6.5–7.5 ppm) .
  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for crystal structure determination. Hydrogen bonding patterns (e.g., N–H···N interactions between pyrazole rings) can stabilize the crystal lattice .
  • Mass Spectrometry: High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ peak matching C₁₁H₁₄F₂N₅) .

Advanced: How do substituent variations on the pyrazole rings affect bioactivity?

Answer:

  • Methodology:
    • Synthesize analogs with substituents like methyl, phenyl, or nitro groups at positions 1, 3, or 5 of the pyrazole rings .
    • Test biological activity (e.g., enzyme inhibition, antimicrobial assays). For example, compare IC₅₀ values against a target enzyme like COX-2 or CYP450 .
  • Key Finding: Difluoromethyl groups enhance metabolic stability compared to non-fluorinated analogs, while bulky substituents on the methanamine linker reduce membrane permeability .

Advanced: What computational methods predict binding modes of this compound with biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., kinases, GPCRs). Parameterize fluorine atoms using partial charge corrections .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonds (e.g., between pyrazole N–H and catalytic residues) .

Advanced: How are crystallization challenges addressed for X-ray analysis?

Answer:

  • Solvent Screening: Test polar solvents (e.g., methanol/water mixtures) to induce slow crystallization. Difluoromethyl groups may require additives like DMSO to improve crystal quality .
  • Hydrogen Bond Analysis: Use graph-set notation (e.g., Etter’s rules) to identify recurring motifs (e.g., R₂²(8) rings) that guide crystal packing .
  • Software: Refine structures with SHELXL, leveraging TWINABS for handling twinned crystals .

Advanced: How to resolve contradictions in reported biological data (e.g., IC₅₀ variability)?

Answer:

  • Controlled Assays: Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Metabolic Stability Tests: Compare hepatic microsomal degradation rates across species (e.g., human vs. rat) to explain interspecies discrepancies .
  • Structural Validation: Confirm batch purity via HPLC and NMR before testing .

Advanced: What strategies improve aqueous solubility for in vivo studies?

Answer:

  • Salt Formation: React the free base with HCl or citric acid to form water-soluble salts .
  • Co-Solvents: Use cyclodextrin complexes or PEG-based formulations to enhance solubility without altering bioactivity .
  • Prodrug Design: Introduce phosphate or glycoside groups at the methanamine nitrogen for hydrolytic release in vivo .

Advanced: How is toxicity assessed during preclinical development?

Answer:

  • In Vitro Assays: Test cytotoxicity in HEK293 or HepG2 cells (MTT assay) and hERG channel inhibition (patch-clamp) .
  • In Vivo Models: Administer escalating doses in rodents (OECD 423 guidelines), monitoring organ histopathology and serum biomarkers (e.g., ALT, creatinine) .

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